Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
CAS No.: 897476-52-7
VCID: VC7312389
Molecular Formula: C21H20N4OS2
Molecular Weight: 408.54
* For research use only. Not for human or veterinary use.
![Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone - 897476-52-7](/images/structure/VC7312389.png)
Description |
Structural Components
N-(4-ethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamideThis compound, while different, shares some structural similarities with the target compound. It has a molecular formula of C21H22FN3O3S2 and a molecular weight of 447.54 g/mol. It is used in various research applications, including non-linear optical (NLO) properties and biological evaluations. 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N,N-diethylbenzenesulfonamideThis compound has a molecular formula of C22H26N4O3S2 and a molecular weight of 458.6 g/mol. It features a benzothiazole linked to a piperazine ring, similar to our target compound, but with different substituents . Synthesis and Potential ApplicationsThe synthesis of benzothiazole derivatives often involves condensation reactions between benzothiazole-2-carboxylic acid or its derivatives and amines. For compounds like Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, a similar approach might be used, involving the reaction of a benzothiazole-2-carbonyl chloride with a piperazine derivative. Data Table: Related Compounds |
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CAS No. | 897476-52-7 |
Product Name | Benzo[d]thiazol-2-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone |
Molecular Formula | C21H20N4OS2 |
Molecular Weight | 408.54 |
IUPAC Name | 1,3-benzothiazol-2-yl-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C21H20N4OS2/c1-2-14-6-5-9-17-18(14)23-21(28-17)25-12-10-24(11-13-25)20(26)19-22-15-7-3-4-8-16(15)27-19/h3-9H,2,10-13H2,1H3 |
Standard InChIKey | HIUORQWOOXNSHX-UHFFFAOYSA-N |
SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5S4 |
Solubility | not available |
PubChem Compound | 7539311 |
Last Modified | Aug 19 2023 |
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